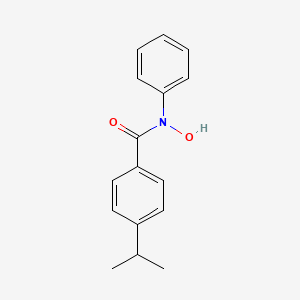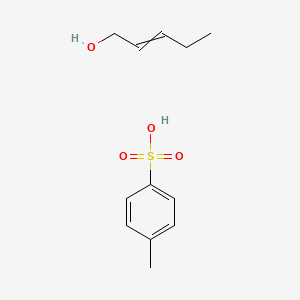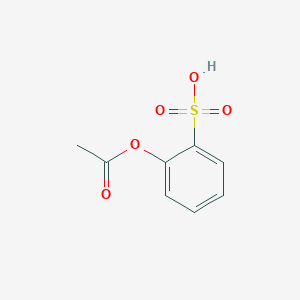
2-(Acetyloxy)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of an acetyloxy group attached to the benzene ring, along with a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)benzene-1-sulfonic acid typically involves the sulfonation of benzene followed by acetylation. The sulfonation process can be carried out using fuming sulfuric acid or sulfur trioxide in the presence of concentrated sulfuric acid . The reaction conditions usually involve heating benzene under reflux with the sulfonating agent to produce benzenesulfonic acid .
For the acetylation step, acetic anhydride is commonly used as the acetylating agent. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the acetyloxy group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors for the sulfonation and acetylation steps. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted aromatic compounds .
Applications De Recherche Scientifique
2-(Acetyloxy)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Acetyloxy)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. The sulfonic acid group can interact with positively charged sites on proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Lacks the acetyloxy group and has different reactivity and applications.
p-Toluenesulfonic acid: Contains a methyl group instead of an acetyloxy group, leading to different chemical properties.
Sulfanilic acid: Contains an amino group instead of an acetyloxy group, resulting in different biological activity.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets .
Propriétés
Numéro CAS |
113661-88-4 |
|---|---|
Formule moléculaire |
C8H8O5S |
Poids moléculaire |
216.21 g/mol |
Nom IUPAC |
2-acetyloxybenzenesulfonic acid |
InChI |
InChI=1S/C8H8O5S/c1-6(9)13-7-4-2-3-5-8(7)14(10,11)12/h2-5H,1H3,(H,10,11,12) |
Clé InChI |
VBDFPNJHQVMOPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)

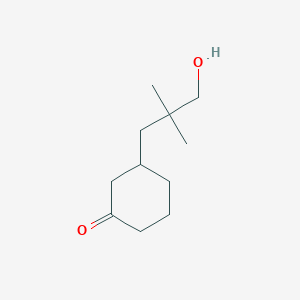
![2-[({3-[Tris(2-hydroxyethyl)silyl]propyl}amino)methylidene]naphthalen-1(2H)-one](/img/structure/B14292494.png)
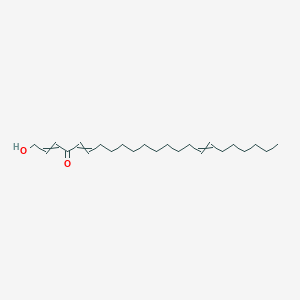



![9-Hydroxy-2,5,7,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14292521.png)
![1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene](/img/structure/B14292524.png)
![([1,1'-Biphenyl]-4-yl)methyl (hydroxymethyl)carbamate](/img/structure/B14292528.png)
